N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine is a chemical compound with the following properties:
Chemical Formula: C12H11Cl2N3
Molecular Weight: 268.14 g/mol
CAS Number: 1402148-91-7
This compound belongs to the pyrimidine class and contains benzyl, methyl, and dichloro substituents on the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine. One common method involves the reaction of 2,6-dichloropyrimidine with N-benzyl-N-methylamine under appropriate conditions. The reaction typically occurs in a solvent such as ethanol or acetonitrile.
Industrial Production: Industrial-scale production methods may involve variations of the synthetic route mentioned above. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale manufacturing.
Analyse Chemischer Reaktionen
Reactivity: N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine can undergo various chemical reactions:
Substitution Reactions: It reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Reduction: Reduction of the nitro group (if present) to the corresponding amine.
Oxidation: Oxidation of the amine to the corresponding N-oxide.
Substitution: Ammonia, primary amines, or alkyl halides as nucleophiles.
Reduction: Hydrogen gas over a catalyst (e.g., palladium on carbon).
Oxidation: Mild oxidants (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Major Products: The major products depend on the specific reaction conditions. For example, substitution with ammonia yields N-benzyl-2,6-dichloropyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs.
Pesticide Development: Its structural features make it relevant for agrochemical research.
Biological Studies: Investigating its interactions with enzymes or receptors.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine shares similarities with other pyrimidine derivatives, but its unique combination of substituents sets it apart.
Eigenschaften
CAS-Nummer |
1402148-91-7 |
---|---|
Molekularformel |
C12H11Cl2N3 |
Molekulargewicht |
268.14 g/mol |
IUPAC-Name |
N-benzyl-2,6-dichloro-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11Cl2N3/c1-17(8-9-5-3-2-4-6-9)11-7-10(13)15-12(14)16-11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
MUWAVKINMMMWLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=CC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.